molecular formula C18H18F2N2O6S2 B2464076 N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide CAS No. 690249-73-1

N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide

Cat. No. B2464076
CAS RN: 690249-73-1
M. Wt: 460.47
InChI Key: XICBRHWSSKWXSF-UHFFFAOYSA-N
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Description

“N-{3-[(Difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide” is a chemical compound with the molecular formula C18H18F2N2O6S2. It has an average mass of 460.472 Da and a monoisotopic mass of 460.057434 Da .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves difluoromethylation processes. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to involve difluoromethylation processes. Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

Enzyme Inhibition

Aromatic sulfonamides, such as "N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide", have been identified as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations. These compounds show varying activities across different isoenzymes, demonstrating potential for selective therapeutic targeting (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Modulating Activity

The compound "this compound" belongs to the class of sulfonamides known for their antimicrobial properties. Research indicates its potential in modulating the activity of antimicrobial agents against standard and multi-resistant strains of bacteria and fungi, enhancing the effectiveness of existing antimicrobial therapies (Oliveira et al., 2015).

Prodrug Forms for Sulfonamide Group

The exploration of various N-acyl derivatives of model sulfonamides for potential prodrug applications is another significant area of research. These derivatives are evaluated for their stability and enzymatic hydrolysis to release the parent sulfonamide, indicating a promising approach for enhancing the bioavailability and efficacy of sulfonamide-based drugs (Larsen, Bundgaard, & Lee, 1988).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds incorporating the sulfonamide group has led to the discovery of new materials with potential applications in drug development and material science. The creation of compounds with enhanced solubility, stability, and bioactivity opens new pathways for the development of treatments for various diseases and conditions (Ye et al., 2014).

Future Directions

The future directions in the research and application of this compound could involve further exploration of difluoromethylation processes, particularly those that can transfer CF2H to C (sp2) sites . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

properties

IUPAC Name

N-[3-(difluoromethylsulfonyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O6S2/c19-18(20)29(24,25)16-3-1-2-14(12-16)21-17(23)13-4-6-15(7-5-13)30(26,27)22-8-10-28-11-9-22/h1-7,12,18H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICBRHWSSKWXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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